molecular formula C₇H₃D₄N B1140542 3-Vinylpyridine-d4 CAS No. 1216466-39-5

3-Vinylpyridine-d4

Cat. No. B1140542
M. Wt: 109.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Vinylpyridine-d4 is a deuterated form of 3-vinylpyridine, which is a pyridine derivative. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism Of Action

The mechanism of action of 3-Vinylpyridine-d4 is not well understood. However, it is believed to interact with various biological molecules, including proteins and enzymes. This interaction leads to changes in their structure and function, which can be studied using various techniques.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Vinylpyridine-d4 are not well studied. However, it is known to interact with various biological molecules, which can lead to changes in their structure and function. These changes can have various effects on biological processes, including metabolism and cell signaling.

Advantages And Limitations For Lab Experiments

The use of 3-Vinylpyridine-d4 in lab experiments has several advantages. It is a stable compound that can be easily synthesized and purified. Additionally, it is a deuterated form of 3-vinylpyridine, which can be used in various isotope labeling experiments. However, its use is limited due to its cost and availability.

Future Directions

There are several future directions for the study of 3-Vinylpyridine-d4. One direction is to study its mechanism of action in more detail. This can be done using various techniques, including X-ray crystallography and NMR spectroscopy. Additionally, its use in the study of various biological processes, including protein-ligand interactions and enzyme kinetics, can be further explored. Finally, the synthesis of 3-Vinylpyridine-d4 can be optimized to reduce its cost and increase its availability.

Synthesis Methods

The synthesis of 3-Vinylpyridine-d4 involves the reaction of 3-pyridyl lithium with deuterated vinyl bromide. This reaction produces 3-vinylpyridine-d4, which is then purified using various methods. The purity of the compound is essential for its use in scientific research applications.

Scientific Research Applications

3-Vinylpyridine-d4 is widely used in scientific research applications. It is used as a starting material in the synthesis of various compounds, including drugs and agrochemicals. It is also used as a reagent in organic synthesis reactions. Additionally, it is used in the study of various biological processes, including protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZYLEIWHTWHCU-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C=C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylpyridine-d4

Citations

For This Compound
2
Citations
GE Matt, PJE Quintana, AL Fortmann… - Tobacco …, 2014 - tobaccocontrol.bmj.com
Introduction This study examined tobacco smoke pollution (also known as thirdhand smoke, THS) in hotels with and without complete smoking bans and investigated whether non-…
Number of citations: 91 tobaccocontrol.bmj.com
GE Matt, AL Fortmann, PJE Quintana… - Tobacco …, 2013 - tobaccocontrol.bmj.com
Introduction Some car rental companies in California and other states in the USA have established non-smoking policies for their vehicles. This study examined the effectiveness of …
Number of citations: 58 tobaccocontrol.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.